molecular formula C11H15ClO2S B069959 4-Tert-amylbenzenesulfonyl chloride CAS No. 169677-20-7

4-Tert-amylbenzenesulfonyl chloride

Cat. No.: B069959
CAS No.: 169677-20-7
M. Wt: 246.75 g/mol
InChI Key: WLBQFZZPRWQTGR-UHFFFAOYSA-N
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Description

4-Tert-amylbenzenesulfonyl chloride is a specialized organic sulfonyl chloride reagent of significant value in synthetic organic chemistry and medicinal chemistry research. Its primary application lies in its role as an efficient sulfonylation agent, particularly for the introduction of the bulky, lipophilic 4-tert-amylphenylsulfonyl (APS) group. Researchers utilize this compound to synthesize sulfonamide derivatives from primary and secondary amines, a reaction fundamental to creating molecules with diverse biological activities. The sterically demanding tert-amyl substituent adjacent to the sulfonyl chloride functional group can impart unique steric and electronic properties to the resulting sulfonamides, influencing their conformational flexibility, metabolic stability, and binding affinity in drug discovery projects targeting enzymes and receptors. Furthermore, it is employed in the preparation of sulfonate esters upon reaction with alcohols and phenols. The mechanism of action involves nucleophilic acyl substitution, where the amine or alcohol nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the displacement of chloride and formation of the corresponding sulfonamide or sulfonate ester with the release of hydrochloric acid. This reagent is especially prized for probing structure-activity relationships (SAR) due to the distinct profile of its sulfonyl group compared to more common analogs like tosyl or mesyl chlorides. It is essential for researchers to handle this compound under anhydrous conditions, typically in the presence of a base like pyridine or triethylamine, to scavenge the generated HCl and prevent hydrolysis of the acid-sensitive sulfonyl chloride group back to the sulfonic acid.

Properties

IUPAC Name

4-(2-methylbutan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBQFZZPRWQTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624308
Record name 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride
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Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-20-7
Record name 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
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Synthetic Methodologies and Precursor Chemistry of 4 Tert Amylbenzenesulfonyl Chloride

Chlorosulfonation Reactions in Alkyl-Substituted Aromatic Systems

The introduction of a sulfonyl chloride group onto an aromatic ring, particularly one bearing an alkyl substituent like the tert-amyl group, is a critical transformation. The nature of the alkyl group influences the reactivity of the aromatic ring and the regioselectivity of the substitution.

Direct chlorosulfonation is a widely used method for preparing arylsulfonyl chlorides. This process involves the reaction of an aromatic compound with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism. stackexchange.com

The mechanism involves the formation of a potent electrophile, believed to be SO₂Cl⁺ or protonated sulfur trioxide (⁺SO₃H), from the chlorosulfonic acid. stackexchange.comchemistrysteps.com The aromatic ring, acting as a nucleophile, attacks this electrophile. This initial attack disrupts the ring's aromaticity and forms a positively charged carbocation intermediate known as a benzenonium ion or sigma complex. msu.edumasterorganicchemistry.com In the final step, a proton is removed from the carbon atom where the electrophile has attached, restoring the aromatic system and yielding the final arylsulfonyl chloride product. msu.edu

For alkyl-substituted benzenes like tert-amylbenzene (B1361367), the alkyl group is an activating, ortho-, para-director. This means it increases the rate of reaction compared to benzene (B151609) and directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to itself. msu.edu Due to the significant steric bulk of the tert-amyl group, substitution at the ortho positions is hindered, leading to a high yield of the para-substituted isomer, 4-tert-amylbenzenesulfonyl chloride. msu.edu

While direct chlorosulfonation is common, several indirect methods exist for the synthesis of arylsulfonyl chlorides, which can be advantageous when dealing with sensitive substrates or when specific regioselectivity is required that cannot be achieved directly. durham.ac.uknih.gov These routes often involve multiple steps and start from precursors other than the parent arene.

Key indirect methods include:

Sandmeyer-type Reactions: This powerful method utilizes anilines (amino-substituted arenes) as starting materials. The aniline (B41778) is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the desired arylsulfonyl chloride. durham.ac.ukacs.org This approach offers excellent regiocontrol, as the sulfonyl chloride group precisely replaces the position of the original amino group. durham.ac.uk

Oxidation of Thiols and Derivatives: Arylsulfonyl chlorides can be prepared by the oxidative chlorination of thiophenols (aryl thiols) or their derivatives like disulfides. nih.govnih.gov Various oxidizing and chlorinating agent combinations can be employed for this transformation.

From Sulfonic Acids: Arylsulfonic acids can be converted to the corresponding sulfonyl chlorides by reacting them with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com The sulfonic acids themselves are often prepared by the sulfonation of the parent arene.

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry has introduced methods such as the palladium-catalyzed reaction of arylboronic acids with a sulfur dioxide surrogate. This allows for the formation of the C-S bond and installation of the sulfonyl chloride group under milder conditions with high functional group tolerance. nih.gov

From Sulfonyl Hydrazides: Sulfonyl hydrazides can serve as stable precursors that are converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). nih.gov

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct Chlorosulfonation tert-AmylbenzeneChlorosulfonic acidAtom-economical, one-step process.Uses highly corrosive reagent, may produce isomers.
Sandmeyer Reaction 4-tert-AmylanilineNaNO₂, HCl, SO₂, CuCl₂Excellent regiocontrol.Multi-step process, handling of diazonium salts.
Oxidation of Thiol 4-tert-AmylthiophenolOxidant, Chlorine sourceAlternative for specific precursors.Thiol precursors may not be readily available.
From Sulfonic Acid 4-tert-Amylbenzenesulfonic acidThionyl chloride (SOCl₂)Utilizes sulfonic acid intermediate.Requires prior sulfonation step.

Specific Synthetic Approaches to this compound

The synthesis of this compound can be achieved through various techniques, ranging from small-scale laboratory batches to larger, scalable industrial production.

On a laboratory scale, this compound is typically prepared by the direct chlorosulfonation of tert-amylbenzene. A procedure analogous to the synthesis of 4-tert-butylbenzenesulfonyl chloride can be employed. google.com This involves the slow, portion-wise addition of the precursor, tert-amylbenzene, to a cooled, stirred solution of excess chlorosulfonic acid. mdpi.com Maintaining a low temperature (e.g., -25 to -20 °C) during the addition is crucial to control the reaction's exothermicity and minimize side reactions. mdpi.com After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The product is then isolated by carefully quenching the reaction mixture in an ice-water mixture, which precipitates the crude sulfonyl chloride. The solid product can then be collected by filtration, washed, and dried.

Transitioning the synthesis of arylsulfonyl chlorides to an industrial scale introduces significant challenges, primarily related to safety, efficiency, and product purity. mdpi.com The use of large quantities of highly corrosive chlorosulfonic acid requires specialized equipment and handling protocols. researchgate.net

Modern approaches to scalable production focus on continuous manufacturing processes, which offer improved safety and control over traditional batch methods. researchgate.netrsc.org Key technologies include:

Continuous Stirred-Tank Reactors (CSTRs): Using a series of CSTRs allows for the controlled addition of reagents and maintenance of optimal reaction temperatures, minimizing risks associated with the highly exothermic nature of chlorosulfonation. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors provide excellent heat and mass transfer, enabling safer operation at higher temperatures and concentrations, which can increase reaction rates and throughput. rsc.org This method is particularly amenable to automation, enhancing reproducibility and operational safety. researchgate.net

Automated Process Control: Implementing automated systems for monitoring and controlling reaction parameters (e.g., temperature, flow rate, reagent addition) is critical for large-scale production. This ensures consistent product quality and minimizes the potential for hazardous situations. mdpi.comresearchgate.net

Purification Strategies: For industrial production, obtaining high-purity product is essential. A method described for the analogous 4-tert-butylbenzenesulfonyl chloride involves crystallization from an alkane solvent like heptane (B126788) to effectively remove impurities. google.com

Analysis of Key Precursors and Intermediate Compounds in the Synthesis of this compound

The primary route to this compound relies on a key precursor and proceeds through a critical intermediate.

tert-Amylbenzene: This is the principal starting material for the direct chlorosulfonation route. Also known as 2-methyl-2-phenylbutane or (1,1-dimethylpropyl)benzene, it is an alkylated aromatic hydrocarbon. nih.gov Its tert-amyl group sterically and electronically directs the chlorosulfonation to the para position.

Chlorosulfonic Acid: This is the essential reagent for the direct synthesis pathway. It serves as both the source of the sulfonyl group and the chlorinating agent. mdpi.com It is a highly reactive and corrosive substance.

4-tert-Amylbenzenesulfonic Acid: This compound is a potential intermediate and a possible byproduct in the synthesis. mdpi.com It is formed if the sulfonyl chloride group hydrolyzes during the reaction or workup. It can also be used as the starting material in an indirect route, where it is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride. google.com

Benzenonium Ion: This is a short-lived, positively charged intermediate formed during the electrophilic attack on the tert-amylbenzene ring. msu.edu Its stability is influenced by the electron-donating nature of the alkyl group.

CompoundRoleFormulaMolecular Weight ( g/mol )Key Properties
tert-Amylbenzene PrecursorC₁₁H₁₆148.25Liquid, starting material for direct synthesis. nih.govsigmaaldrich.com
Chlorosulfonic Acid ReagentClSO₃H116.52Highly corrosive and reactive liquid. mdpi.com
This compound ProductC₁₀H₁₃ClO₂S232.73Solid, the target compound. sigmaaldrich.com
4-tert-Amylbenzenesulfonic Acid Intermediate/ByproductC₁₁H₁₆O₃S228.31Potential intermediate or hydrolysis product. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 4 Tert Amylbenzenesulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Group and its Reaction Predilections

The sulfonyl chloride functional group (-SO₂Cl) is characterized by a sulfur atom in a high oxidation state (+6) bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, rendering the sulfur atom highly electron-deficient and, therefore, a strong electrophile.

The key factors contributing to the electrophilicity of the sulfur center are:

Inductive Effects: The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, pulling electron density away from the sulfur atom.

Resonance: The oxygen atoms can delocalize electron density from the sulfur, further enhancing its positive character.

This pronounced electrophilicity makes the sulfur atom in 4-tert-amylbenzenesulfonyl chloride highly susceptible to attack by a wide range of nucleophiles. The tert-amyl group at the para position is a weak electron-donating group through induction and hyperconjugation. This effect slightly reduces the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride. However, this deactivating effect is generally minor compared to the powerful activating effect of the sulfonyl group itself. Consequently, the compound readily undergoes reactions typical of arenesulfonyl chlorides, primarily nucleophilic substitution at the sulfur atom.

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The most common reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the sulfonyl sulfur. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

General Reaction: Ar-SO₂Cl + Nu⁻ → Ar-SO₂-Nu + Cl⁻

The mechanism of this transformation is generally considered to be a concerted, bimolecular process (Sₙ2-like) at the sulfur atom. nih.govnih.gov Unlike substitution at a saturated carbon, which involves a tetrahedral intermediate, the reaction at the tetracoordinate sulfur is believed to proceed through a trigonal bipyramidal transition state. nih.gov

Common nucleophilic substitution reactions for this compound include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields the corresponding sulfonamides. This is one of the most important applications of sulfonyl chlorides.

Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base (like pyridine (B92270) or triethylamine to neutralize the HCl byproduct) produces sulfonate esters.

Hydrolysis: Reaction with water leads to the formation of the corresponding 4-tert-amylbenzenesulfonic acid.

Interactive Table: Nucleophilic Substitution Reactions
Nucleophile (Nu-H)Product ClassGeneral Product Structure
Primary Amine (R-NH₂)N-AlkylsulfonamideAr-SO₂-NHR
Secondary Amine (R₂NH)N,N-DialkylsulfonamideAr-SO₂-NR₂
Alcohol (R-OH)Sulfonate EsterAr-SO₂-OR
Water (H₂O)Sulfonic AcidAr-SO₂-OH

Where Ar = 4-tert-amylphenyl

Mechanistic Investigations of Transformations Involving Sulfonyl Chlorides

Solvolysis is a specific type of nucleophilic substitution where the solvent molecule acts as the nucleophile. For arenesulfonyl chlorides, solvolysis studies in various hydroxylic solvents (e.g., water, alcohols, aqueous mixtures) have been crucial in elucidating the reaction mechanism.

For most arenesulfonyl and alkanesulfonyl chlorides, the solvolysis is dominated by a bimolecular nucleophilic substitution pathway, believed to be concerted. nih.gov Evidence for this Sₙ2-type mechanism includes:

Kinetic Data: The reactions typically follow second-order kinetics.

Activation Parameters: Solvolysis reactions of arenesulfonyl chlorides often exhibit large, negative entropies of activation, consistent with a highly ordered, bimolecular transition state. nih.gov

Solvent Effects: The rates of solvolysis are sensitive to both the solvent's ionizing power and its nucleophilicity.

The influence of the solvent on solvolysis rates is often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the substrate to solvent nucleophilicity (N).

m represents the sensitivity of the substrate to solvent ionizing power (Y).

Studies on benzenesulfonyl chlorides have shown significant sensitivity to solvent nucleophilicity, supporting a mechanism with a high degree of bond-making in the transition state (Sₙ2). beilstein-journals.org For example, kinetic solvent isotope effects (KSIE) for the hydrolysis of benzenesulfonyl chloride in H₂O vs. D₂O are significantly higher than for typical Sₙ1 reactions, indicating substantial covalent participation by the water molecule in the transition state. beilstein-journals.org

Interactive Table: Solvolysis Rate Constants for Benzenesulfonyl Chloride at 25.0 °C
Solventk x 10⁵ (s⁻¹)
100% Ethanol1.14
90% Ethanol5.37
80% Ethanol12.8
70% Ethanol28.5
100% Methanol4.67
80% Methanol32.2
50% Acetone24.3

Data is illustrative and based on related arenesulfonyl chlorides to show solvent trends.

While ionic pathways dominate, arenesulfonyl chlorides can also participate in radical reactions under specific conditions. They can serve as precursors to sulfonyl radicals (ArSO₂•) or, via desulfonylation, aryl radicals (Ar•). magtech.com.cn

These radical pathways are typically initiated by:

Photoredox Catalysis: Visible light photocatalysts can induce single-electron transfer to or from the sulfonyl chloride, leading to the formation of radical intermediates.

Thermal or Chemical Initiators: High temperatures or radical initiators can cleave the S-Cl bond or induce other radical-forming pathways.

Once formed, the sulfonyl radical can undergo various transformations, such as addition to alkenes and alkynes. nih.gov This provides a powerful method for the formation of C-S bonds and the synthesis of complex sulfones. Electrochemical studies have also investigated the reductive cleavage of the S-Cl bond in arenesulfonyl chlorides, which proceeds through radical/ion pair intermediates. acs.org Although specific examples involving this compound are not prominent, its participation in such radical-mediated transformations is mechanistically plausible.

To enhance the reactivity of sulfonyl chlorides or to enable reactions with weak nucleophiles, various catalytic activation strategies have been developed.

Lewis Acid Catalysis: While more common for the less reactive sulfonyl fluorides, Lewis acids can coordinate to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Nucleophilic Catalysis: Certain nucleophiles, particularly tertiary amines like 4-dimethylaminopyridine (DMAP), can act as catalysts. The catalyst first reacts with the sulfonyl chloride to form a highly reactive sulfonyl-ammonium intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol), regenerating the catalyst in the process.

For instance, in the reaction of arenesulfonyl chlorides with 4-alkylpyridines, a plausible mechanism involves the initial N-sulfonylation of the pyridine, which activates the molecule for subsequent transformations. researchgate.net These catalytic methods allow reactions to proceed under milder conditions and can expand the scope of nucleophiles that can be employed.

Applications of 4 Tert Amylbenzenesulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Formation of Sulfonamide Derivatives and Sulfonate Esters

The sulfonyl chloride group in 4-tert-butylbenzenesulfonyl chloride is a highly reactive functional group, making it an excellent electrophile for reactions with nucleophiles such as amines and alcohols. This reactivity is the foundation for its widespread use in the formation of sulfonamides and sulfonate esters.

Synthetic Utility in the Derivatization of Amines

The reaction of 4-tert-butylbenzenesulfonyl chloride with primary and secondary amines is a robust and widely employed method for the synthesis of 4-tert-butylbenzenesulfonamides. This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, proceeds with high efficiency. The resulting sulfonamides are often stable, crystalline solids, a property that facilitates their purification and handling.

The bulky tert-butyl group can impart unique solubility characteristics and can influence the biological activity and pharmacokinetic properties of the final molecule. This has made 4-tert-butylbenzenesulfonyl chloride a valuable reagent in medicinal chemistry for the derivatization of amine-containing compounds to explore structure-activity relationships. For instance, a series of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized, where 4-tert-butylbenzenesulfonyl chloride was used to introduce the 4-tert-butylbenzenesulfonyl group onto the piperazine (B1678402) nitrogen. rsc.org

Table 1: Synthesis of 4-tert-butylbenzenesulfonamides from Various Amines

Amine Substrate Reaction Conditions Product Yield (%) Reference
1-[bis(4-fluorophenyl)-methyl]piperazine Dichloromethane, Triethylamine, rt 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine Not Specified rsc.org

Esterification Protocols for Varied Applications

In a similar fashion to its reaction with amines, 4-tert-butylbenzenesulfonyl chloride readily reacts with alcohols and phenols to form sulfonate esters. This esterification is a powerful tool for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. The resulting 4-tert-butylbenzenesulfonate esters are also valuable as protecting groups for alcohols due to their stability under various reaction conditions.

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions can be tuned to accommodate a wide range of alcohol and phenol (B47542) substrates. Research has demonstrated the successful synthesis of various arylsulfonates from the reaction of different sulfonyl chlorides, including those with electron-donating and electron-withdrawing groups, with a variety of phenols, achieving good to excellent yields. researchgate.net While specific examples with 4-tert-butylbenzenesulfonyl chloride are part of this broader class of reactions, detailed protocols are often substrate-dependent.

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent reactivity and the presence of the bulky tert-butyl group make 4-tert-butylbenzenesulfonyl chloride a versatile building block for the construction of complex and functionally diverse molecules. Its applications span the synthesis of pharmaceutical intermediates and the creation of specialty chemicals.

Synthesis of Advanced Pharmaceutical Intermediates

A significant application of 4-tert-butylbenzenesulfonyl chloride is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in the production of high-purity intermediates for drugs targeting intestinal diseases. google.com The introduction of the 4-tert-butylbenzenesulfonyl moiety can be a critical step in building the final drug scaffold. A patent describes a method for producing high-purity 4-tert-butylbenzenesulfonyl chloride specifically for its use as an intermediate in the manufacture of various pharmaceutical products. google.com

Furthermore, the sulfonamide derivatives of this compound are of significant interest. For example, 4-tert-butylbenzenesulfonamide (B193189) is a known impurity in the synthesis of Bosentan, a dual endothelin receptor antagonist. The ability to synthesize and characterize such intermediates and potential impurities is crucial for drug development and quality control.

Construction of Specialty Chemicals and Functional Molecules

The utility of 4-tert-butylbenzenesulfonyl chloride extends to the synthesis of a wide array of specialty chemicals and functional molecules. The 4-tert-butylphenylsulfonyl group can be incorporated into molecules to modify their physical and chemical properties, such as solubility, thermal stability, and electronic characteristics.

This makes it a valuable component in the design of functional materials, including dyes and other chromophoric systems. The bulky tert-butyl group can prevent aggregation and improve the performance of such molecules in various applications.

Applications in Polymer Chemistry

While less documented than its applications in small molecule synthesis, 4-tert-butylbenzenesulfonyl chloride and its derivatives have potential applications in polymer chemistry. The related compound, 4-tert-butylphenol (B1678320), is used as a chain stopper or end-capper in the production of polycarbonates and phenolic resins to control molecular weight. wikipedia.org This is achieved by capping the growing polymer chains, thus preventing further polymerization. wikipedia.org

Although direct use of 4-tert-butylbenzenesulfonyl chloride as a monomer or initiator is not widely reported, its derivatives can be functionalized to act as such. For instance, a derivative containing a polymerizable group could be synthesized and then incorporated into a polymer backbone, introducing the bulky 4-tert-butylphenylsulfonyl group as a pendant moiety to influence the polymer's properties.

Regulation of Molecular Weight and Prevention of Microgel Formation in Polymerization (by analogy to 4-tert-butylbenzyl chloride)

In polymerization processes, controlling the molecular weight and distribution is crucial as these factors significantly influence the final properties of the polymer. manavchem.com Uncontrolled radical polymerization can lead to excessively high molecular weight chains or the formation of cross-linked networks known as microgels, which can be detrimental to the material's processability and performance. To prevent this, chain transfer agents (CTAs) are deliberately added to the polymerization system. wikipedia.orgpstc.org A chain transfer agent works by reacting with a growing polymer chain, terminating its growth, and transferring the reactive radical to itself, which then initiates a new, shorter polymer chain. wikipedia.org

While direct studies on 4-tert-amylbenzenesulfonyl chloride as a CTA are not widely published, its function can be inferred by analogy to similar compounds. For instance, 4-tert-butylbenzyl chloride has been effectively used to control molecular weight and prevent the formation of microgels during polymerization reactions. nih.govcmu.eduacs.org The mechanism involves the transfer of the chlorine atom to the growing polymer radical, which terminates the chain. The resulting 4-tert-butylbenzyl radical can then initiate a new polymer chain.

Integration into Polymer Matrices or Side Chains for Functionalization

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with compounds containing active hydrogen atoms, such as alcohols (R-OH) and amines (R-NH2). wikipedia.orgwikipedia.org This reactivity is the cornerstone of its use in polymer functionalization. By reacting this compound with a polymer that has pendent hydroxyl or amine groups, the 4-tert-amylbenzenesulfonyl moiety can be covalently grafted onto the polymer's side chains.

This post-polymerization modification strategy is a powerful tool for altering the properties of existing polymers. rsc.org For example, a hydrophilic polymer containing alcohol groups, such as polyvinyl alcohol, could be made more hydrophobic by reacting a fraction of its hydroxyl groups with this compound. The reaction results in the formation of a stable sulfonate ester linkage. wikipedia.org Similarly, reaction with amine-containing polymers would form a robust sulfonamide bond. nih.govnih.govresearchgate.net This integration introduces the bulky and nonpolar tert-amylphenyl group into the polymer's structure, which can significantly modify its physical and chemical characteristics.

Table 2: Properties of Analogous Compounds
Compound NameCAS NumberMolecular FormulaKey Application/PropertyReference
4-tert-butylbenzyl chloride19692-45-6C11H15ClControls molecular weight in polymerization nih.govcmu.edu
4-tert-butylbenzenesulfonyl chloride15084-51-2C10H13ClO2SSolid at room temp (m.p. 78-81 °C), used in synthesis quora.comsigmaaldrich.comnih.govsigmaaldrich.com

Emerging Potential in Functional Materials Science

The unique combination of a reactive handle (the sulfonyl chloride) and a bulky, hydrophobic substituent (the tert-amyl group) makes this compound a promising building block in materials science.

Design of Novel Polymeric Materials with Tailored Properties

The incorporation of large, bulky side groups into a polymer's architecture is a known strategy for tailoring its macroscopic properties. nih.gov Attaching the 4-tert-amylphenyl group to a polymer backbone can disrupt the efficient packing of polymer chains. researchgate.net This steric hindrance can lead to several beneficial changes:

Increased Solubility: By preventing close chain packing, bulky side groups can reduce intermolecular forces, often leading to enhanced solubility in organic solvents. nih.gov

Modified Thermal Properties: The introduction of bulky moieties can restrict chain mobility, which may lead to an increase in the glass transition temperature (Tg). nih.gov

Altered Mechanical Strength: The effect on mechanical properties can be complex. While disrupting crystallinity might reduce tensile strength in some cases, the rigid nature of the aromatic group can also impart stiffness. nih.govresearchgate.net

Therefore, by using this compound as a functionalizing agent or by developing a monomer based on its structure, materials scientists can design novel polymers with a customized balance of solubility, thermal stability, and mechanical performance for specialized applications.

Applications in Surface Functionalization and Coating Technologies

The reactivity of the sulfonyl chloride group is not limited to polymers; it can also be used to modify inorganic surfaces. nih.gov Substrates such as glass, silica, and certain metal oxides are rich in surface hydroxyl (-OH) groups. These surface-bound hydroxyls can act as nucleophiles, reacting with this compound to form stable, covalent sulfonate ester bonds.

This surface-grafting process results in a monomolecular layer of 4-tert-amylbenzenesulfonyl groups chemically bound to the substrate. The practical consequence of this modification is a dramatic change in the surface properties. The dense layer of hydrophobic tert-amylphenyl groups would transform a typically hydrophilic surface (like glass) into a highly hydrophobic and water-repellent one. This technology has potential applications in:

Anti-fouling coatings: Preventing the adhesion of microorganisms and biomolecules.

Low-friction surfaces: Reducing the coefficient of friction for specialized mechanical parts.

Moisture-barrier coatings: Protecting sensitive electronic components or optical devices from humidity.

By providing a robust method for introducing a bulky, hydrophobic functional group onto various surfaces, this compound represents a valuable tool for developing advanced functional coatings.

Derivatives of 4 Tert Amylbenzenesulfonyl Chloride and Their Academic Significance

Sulfanilide Derivatives: Synthesis and Structure-Activity Relationships

Sulfanilide derivatives, characterized by the N-arylsulfonamide linkage, are a cornerstone of many therapeutic agents. Their synthesis and biological evaluation are a continuous focus of chemical research.

The synthesis of sulfanilide derivatives is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary aromatic amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A general synthetic scheme for the preparation of N-aryl-4-tert-amylbenzenesulfonamides would involve the reaction of 4-tert-amylbenzenesulfonyl chloride with a substituted aniline (B41778). The reaction progress can often be monitored by techniques such as thin-layer chromatography (TLC). Following the reaction, the product is typically isolated by precipitation in water and purified by recrystallization. While specific examples utilizing this compound are not readily found in the literature, the synthesis of N-alkyl/aryl-4-chlorobenzenesulfonamides from 4-chlorobenzenesulfonyl chloride and various amines is a well-established parallel. researchgate.net

Table 1: General Reaction for the Synthesis of Sulfanilide Derivatives

Reactant 1Reactant 2Product
This compoundSubstituted AnilineN-(Substituted-phenyl)-4-tert-amylbenzenesulfonamide

This table represents a generalized synthetic pathway, as specific examples with this compound are not available in the reviewed literature.

While no specific conformational analyses of 4-tert-amylbenzenesulfonamides have been reported, studies on related structures, such as flavonoid analogues possessing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, highlight the importance of bulky substituents in dictating molecular conformation. nih.gov The tert-amyl group in 4-tert-amylbenzenesulfonamides would be expected to significantly influence the molecule's conformational landscape and, consequently, its binding mode to protein targets. Molecular modeling studies could provide valuable insights into the preferred conformations and potential binding interactions of these hypothetical derivatives.

Other Functionalized Derivatives for Chemical and Biological Probes

Beyond sulfanilides, this compound can serve as a precursor for other functionalized derivatives with potential applications as chemical and biological probes.

Sulfonylureas are a class of compounds known for their applications in medicine, particularly as antidiabetic agents. The synthesis of sulfonylureas can be achieved by reacting a sulfonyl chloride with an isocyanate or by the reaction of a sulfonamide with an isocyanate.

Although no specific synthesis of 4-tert-amylbenzenesulfonylurea has been detailed in the literature, a general route would involve the reaction of 4-tert-amylbenzenesulfonamide with an appropriate isocyanate. The anticancer potential of related thiadiazole-urea derivatives has been explored, suggesting that sulfonylureas incorporating the 4-tert-amylphenyl group could be of interest for biological screening. ejpmr.com

Sulfur-containing heterocycles are a diverse group of compounds with a wide range of biological activities. The synthesis of these heterocycles often involves the use of sulfonyl derivatives as starting materials or intermediates.

For instance, 1,3,4-thiadiazoles are a class of five-membered heterocycles that have been investigated for their anticancer and antibacterial properties. nih.govnih.gov General synthetic methods for 1,3,4-thiadiazoles include the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives. jocpr.com While a direct synthetic route from this compound to a thiadiazole is not immediately apparent from existing literature, the corresponding 4-tert-amylbenzenesulfonyl hydrazide could potentially serve as a key intermediate in the synthesis of various sulfur-containing heterocyclic systems. The synthesis of heterocyclic hydrazide derivatives and their subsequent biological evaluation is a common strategy in medicinal chemistry. nih.gov

Pharmacological and Biological Research Applications of Derivatives Derived from 4 Tert Amylbenzenesulfonyl Chloride

Receptor Modulatory Activity of Sulfanilide Derivatives

The primary mechanism of action for the investigated sulfanilide derivatives of 4-tert-amylbenzenesulfonyl chloride is their ability to modulate the activity of G-protein-coupled receptors, particularly the oxytocin (B344502) and vasopressin receptors. google.com This modulatory effect, predominantly antagonistic in nature, forms the basis of their potential therapeutic applications. google.com

Sulfanilide derivatives originating from this compound have been shown to exhibit significant antagonistic activity at oxytocin receptors. google.com Oxytocin is a hormone that plays a crucial role in uterine contractions during labor. google.com The concentration of oxytocin receptors increases significantly during pregnancy, and this correlates with uterine activity. google.com By blocking these receptors, the sulfanilide derivatives can inhibit the effects of oxytocin, which is a key area of investigation for conditions characterized by inappropriate uterine contractions. google.com

In addition to their effects on oxytocin receptors, these sulfanilide derivatives also demonstrate modulatory, and particularly antagonistic, effects on vasopressin receptors. google.com Vasopressin is a hormone with various physiological roles, including the regulation of water reabsorption in the kidneys and vasoconstriction. google.com There are several subtypes of vasopressin receptors, including V1a, V2, and V3, which are involved in different bodily functions. The ability of these compounds to antagonize vasopressin receptors suggests their potential in conditions where vasopressin activity is dysregulated. google.com

Therapeutic Research Areas for Derivatives

The dual antagonism of both oxytocin and vasopressin receptors by these sulfanilide derivatives has opened up several avenues for therapeutic research.

A primary area of investigation for these derivatives is in the management of preterm labor and the prevention of premature birth. google.com Preterm labor is a major cause of perinatal morbidity and mortality. google.com The rationale for using these compounds is based on their ability to antagonize oxytocin receptors, thereby reducing or inhibiting uterine contractions. google.com The development of effective agents to manage preterm labor remains a significant challenge in obstetrics, and these derivatives represent a promising area of research. google.com

The potential of sulfanilide derivatives of this compound is also being explored in the context of dysmenorrhea. google.com Dysmenorrhea, or painful menstruation, is often associated with excessive uterine contractions. By blocking oxytocin receptors, these compounds could potentially alleviate the symptoms of this common gynecological condition. google.com

The antagonistic effects of these derivatives on vasopressin receptors have led to research into their potential applications in cardiovascular and renal disorders. google.com Vasopressin plays a role in various conditions, including congestive heart failure, arterial hypertension, and nephrotic syndrome. google.com In these diseases, vasopressin can contribute to fluid retention and vasoconstriction. google.com The development of antagonists for vasopressin receptors is therefore a key area of research for new therapeutic strategies for these conditions. google.com

Research AreaReceptor TargetPotential Application
Preterm LaborOxytocin ReceptorInhibition of uterine contractions
DysmenorrheaOxytocin ReceptorReduction of uterine pain and cramping
Congestive Heart FailureVasopressin ReceptorReduction of fluid retention and vasoconstriction
Arterial HypertensionVasopressin ReceptorLowering of blood pressure
Nephrotic SyndromeVasopressin ReceptorManagement of fluid retention

Ocular Hypertension Treatment Strategies

The development of novel therapies for ocular hypertension often involves the synthesis and screening of extensive libraries of chemical compounds. It is conceivable that derivatives of this compound may have been synthesized and evaluated as part of these broader research programs. However, without specific publications detailing these investigations, a direct connection to ocular hypertension treatment strategies cannot be definitively established at this time.

Pre-clinical Pharmacokinetic and Pharmacodynamic Profiling of Derivatives

Consistent with the lack of specific applications in ocular hypertension, there is no readily available pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) data for derivatives of this compound. The PK profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its bioavailability and dosing regimen. Similarly, the PD profile, which describes the relationship between drug concentration and its pharmacological effect, is essential for demonstrating efficacy.

In the absence of specific research on derivatives of this compound for any therapeutic application, no data tables for PK or PD parameters can be generated. The scientific community relies on published, peer-reviewed data to establish such profiles, and for this particular class of derivatives, that information is not currently in the public domain.

Advanced Analytical and Spectroscopic Characterization Methods for 4 Tert Amylbenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework of compounds like 4-tert-amylbenzenesulfonyl chloride. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For a compound such as this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-amyl group.

Based on the well-documented spectrum of the analogous 4-tert-butylbenzenesulfonyl chloride, the aromatic protons typically appear as two doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons of the tert-amyl group would exhibit a more complex pattern due to the ethyl and methyl substituents on the quaternary carbon. One would expect a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two equivalent methyl groups attached to the quaternary carbon.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to SO₂Cl)~7.9Doublet
Aromatic (ortho to tert-amyl)~7.6Doublet
Methylene (-CH₂-)~1.7Quartet
Methyl (-CH₃) of ethyl~0.7Triplet
Methyls on quaternary C~1.3Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Other Heteronuclear Techniques

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

For the analogous 4-tert-butylbenzenesulfonyl chloride, the ¹³C NMR spectrum shows signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons. nih.gov By extrapolation, the ¹³C NMR spectrum of this compound would be expected to show signals for the quaternary carbon of the tert-amyl group, the carbons of the ethyl group, the two equivalent methyl carbons, and the aromatic carbons. The carbon attached to the sulfonyl chloride group would be the most deshielded of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-SO₂Cl~145
C-tert-amyl~158
Aromatic CH (ortho to SO₂Cl)~129
Aromatic CH (ortho to tert-amyl)~126
Quaternary C (tert-amyl)~38
-CH₂- (ethyl)~37
-CH₃ (ethyl)~9
-CH₃ (on quaternary C)~27

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like sulfonyl chlorides and for confirming their identity. nih.govchemicalbook.com

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, and various fragment ion peaks. For 4-tert-butylbenzenesulfonyl chloride, a prominent peak is observed for the loss of the chlorine atom, and another for the tert-butyl cation. nih.gov A similar fragmentation pattern would be expected for the amyl analogue.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₁₁H₁₅ClO₂S) is 246.0481. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the sulfonyl chloride group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds would be observed in the regions of approximately 1380 cm⁻¹ and 1180 cm⁻¹, respectively. nih.gov Additional bands would correspond to the C-H stretching of the alkyl and aromatic groups, and the C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 4-tert-butylbenzenesulfonyl chloride, Raman spectra show characteristic bands for the sulfonyl chloride group and the substituted benzene ring. nih.gov A similar spectrum would be anticipated for this compound, with specific bands that could help to confirm the structure of the tert-amyl group.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
S=O (asymmetric stretch)~1380~1380
S=O (symmetric stretch)~1180~1180
S-Cl (stretch)~560~560
Aromatic C=C (stretch)~1600-1450~1600-1450
Aromatic C-H (stretch)~3100-3000~3100-3000
Aliphatic C-H (stretch)~2980-2850~2980-2850

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for this type of analysis. The purity of the closely related 4-tert-butylbenzenesulfonyl chloride is routinely assessed by HPLC, where area percentage from the chromatogram is used to determine purity levels, often achieving greater than 99.8%. google.com

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation of the main compound from any impurities, such as the corresponding sulfonic acid (from hydrolysis) or unreacted starting materials.

Table 3: Hypothetical HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

These parameters are illustrative and would require optimization for specific applications.

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC under the right conditions, provided it does not decompose at the temperatures used in the injector and column. More commonly, GC is used to analyze volatile derivatives of sulfonyl chlorides or to check for volatile impurities.

For instance, benzenesulfonyl chloride has been used as a derivatizing agent for the determination of various amines by gas chromatography-mass spectrometry (GC-MS). nih.gov This involves reacting the amines with the sulfonyl chloride to form sulfonamides, which are often more stable and have better chromatographic properties. A similar approach could be used to analyze nucleophilic derivatives of this compound.

If direct analysis is attempted, a high-temperature capillary column with a thin film of a non-polar stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate. A temperature-programmed analysis would be necessary to elute the compound in a reasonable time without decomposition. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Table 4: Hypothetical GC Parameters for Analysis of this compound or its Volatile Derivatives

ParameterValue
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

These parameters are illustrative and would require significant optimization and validation to ensure the thermal stability of the analyte.

Computational Chemistry and Theoretical Studies of 4 Tert Amylbenzenesulfonyl Chloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-tert-amylbenzenesulfonyl chloride, DFT calculations are instrumental in determining its equilibrium geometry and electronic properties. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation.

Key geometric parameters that can be determined include bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. The orientation of the tert-amyl group relative to the benzene (B151609) ring is also a crucial aspect of its structure.

DFT also provides valuable information about the electronic structure, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Illustrative DFT-Calculated Properties of this compound:

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment4.5 D
S=O Bond Length1.43 Å
S-Cl Bond Length2.07 Å
C-S Bond Length1.77 Å

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio Methods for Reaction Energetics and Transition State Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying chemical reactions. For this compound, these methods can be employed to investigate the energetics and mechanisms of its reactions, such as its reaction with nucleophiles.

A key application of ab initio calculations is the determination of reaction pathways and the identification of transition states. By mapping the potential energy surface of a reaction, chemists can understand the energy barriers that must be overcome for the reaction to proceed. This is crucial for predicting reaction rates and understanding reaction mechanisms. For example, the reaction of this compound with an alcohol to form a sulfonate ester proceeds through a transition state that can be characterized using these methods. youtube.com The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.comyoutube.com

Dynamic Behavior and Stability Analysis

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom of the tert-amyl group and the sulfonyl chloride group. These simulations can identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape. upenn.edu

By analyzing the trajectory of the atoms over time, various properties can be calculated, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). These metrics provide insights into the stability of the molecule's structure and the flexibility of different regions of the molecule.

Ligand-Protein Interaction Modeling (for biologically active derivatives)

Derivatives of this compound, such as sulfonamides, are known to exhibit biological activity. enamine.net MD simulations are a powerful tool for studying how these derivatives interact with biological macromolecules like proteins. nih.gov

In ligand-protein interaction modeling, the derivative of this compound (the ligand) is placed in the active site of a target protein. An MD simulation is then run to observe how the ligand binds to the protein and to assess the stability of the ligand-protein complex. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's binding affinity. The results of these simulations can guide the design of new derivatives with improved biological activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. magtech.com.cnnih.gov

For a series of derivatives of this compound, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent electronic, steric, and hydrophobic properties. By identifying the key descriptors that influence activity, researchers can design new compounds with enhanced potency. nih.gov

Similarly, QSPR models can be used to predict the physical properties of these compounds, such as solubility, boiling point, and toxicity. These models are valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing.

Future Directions and Emerging Research Opportunities for 4 Tert Amylbenzenesulfonyl Chloride

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing sulfonyl chlorides have often relied on harsh reagents and generated significant waste. organic-chemistry.org The future of 4-tert-amylbenzenesulfonyl chloride production will prioritize the development of environmentally benign and sustainable synthetic routes. Research in this area is focused on replacing hazardous chemicals, minimizing waste, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include:

Water-Based Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. rsc.org Methods using an oxone-KX (where X is Cl or Br) system in water have been shown to be effective for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides and bromides rapidly and efficiently. rsc.org

Safer Reagents: A significant advancement is the move away from toxic and odorous reagents. One promising method involves the use of S-alkylisothiourea salts, which are odorless and stable, as precursors. organic-chemistry.orgthieme-connect.comresearchgate.net These salts, easily prepared from alkyl halides and thiourea, can be converted to sulfonyl chlorides via chlorosulfonation with N-chlorosuccinimide (NCS). thieme-connect.com A key advantage of this process is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, using sodium hypochlorite, which enhances the sustainability of the method. thieme-connect.comthieme-connect.com

Bleach-Mediated Synthesis: An operationally simple and eco-friendly approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is noted for its use of readily available reagents, safe operational parameters, and straightforward purification, often avoiding the need for chromatography while providing high yields. organic-chemistry.org

Table 1: Comparison of Green Synthesis Strategies for Sulfonyl Chlorides
StrategyKey ReagentsSolventKey AdvantagesReference
Oxone-Halide SystemOxone, KCl or KBrWaterRapid reaction, avoids hazardous organic solvents. rsc.org
NCS ChlorosulfonationS-Alkylisothiourea salts, N-Chlorosuccinimide (NCS)Acetonitrile (B52724)/WaterUses odorless precursors, byproduct can be recycled. organic-chemistry.orgthieme-connect.comthieme-connect.com
Bleach-Mediated OxidationS-Alkyl isothiourea salts, Sodium Hypochlorite (Bleach)Not specifiedEconomical, simple, worker-friendly, easy purification. organic-chemistry.org

Exploration of Novel Reactivity Profiles and Catalytic Transformations

While the classical reactivity of sulfonyl chlorides is well-established, future research will delve into novel transformations and catalytic systems to expand the synthetic utility of this compound. The bulky tert-amyl group can be expected to influence steric hindrance and electronic properties, potentially leading to unique reactivity and selectivity.

Emerging areas of exploration include:

Activation of Sulfonamides: A novel approach involves the reverse transformation—converting stable primary sulfonamides back into highly reactive sulfonyl chlorides. Research has demonstrated that pyrylium (B1242799) salts, such as Pyry-BF4, can activate the otherwise unreactive amino group of a primary sulfonamide, enabling its conversion to a sulfonyl chloride in a late-stage functionalization context. researchgate.net This allows for the derivatization of complex molecules, opening up new pathways for drug discovery. researchgate.net

Catalytic Cross-Coupling Reactions: The development of new catalytic systems for cross-coupling reactions involving the sulfonyl chloride group is a promising frontier. While reactions with amines and alcohols are common, exploring catalytic cycles that enable C-C or C-heteroatom bond formation directly from the sulfonyl chloride moiety could unlock new synthetic strategies.

Sandmeyer-Type Reactions: Modern variations of the Sandmeyer reaction offer a pathway to sulfonyl chlorides from anilines. Using a stable SO2 surrogate like DABSO (a complex of DABCO and sulfur dioxide) with a copper catalyst provides a functional method that could be adapted for substrates leading to this compound. organic-chemistry.org

Design and Synthesis of Advanced Functional Materials Incorporating the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional handle for incorporation into polymers and other materials. The unique properties of the tert-amyl substituent—bulkiness and hydrophobicity—make this compound an attractive monomer or modifying agent for creating advanced functional materials.

Future research opportunities in this domain include:

Polymer-Bound Reagents: Sulfonyl chloride can be immobilized on a polymer support, creating a solid-phase reagent. sigmaaldrich.com A polymer-bound this compound could serve as a scavenger resin or as a stable, recyclable reagent for sulfonylation reactions, simplifying product purification in combinatorial chemistry and automated synthesis.

High-Performance Polymers: Polysulfones are a class of thermoplastic polymers known for their excellent thermal stability and chemical resistance. nih.gov They are typically synthesized by condensation reactions involving bisphenols and a bis(chlorophenyl) sulfone. nih.gov Incorporating the 4-tert-amylbenzenesulfonyl moiety into polysulfone or copolyester sulfone backbones could be used to fine-tune material properties, such as solubility, glass transition temperature, and mechanical strength, for specialized applications.

Functionalized Polysaccharides: The sulfonyl chloride group is instrumental in the functionalization of polysaccharides like cellulose. By reacting with hydroxyl groups to form sulfonate esters (e.g., tosylates), it creates an excellent leaving group for subsequent nucleophilic substitution reactions. ncsu.edu This allows for the introduction of other functional groups, such as azides, which can then be used in "click chemistry" reactions to attach a wide variety of molecules, leading to advanced biomaterials. ncsu.edu

Development of Next-Generation Therapeutic Agents Targeting Specific Receptors

The sulfonamide group, readily synthesized from a sulfonyl chloride and an amine, is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic drugs. researchgate.netnih.gov The sulfonyl group's ability to act as a hydrogen bond acceptor, coupled with its structural stability, makes it a valuable component in drug design. researchgate.net this compound serves as a key starting material for a vast library of potential therapeutic agents.

Future research will focus on:

Structure-Based Drug Design: The tert-amyl group provides a bulky, lipophilic domain that can be exploited to achieve high-affinity and selective binding to target proteins. By using this compound to synthesize a library of sulfonamide derivatives, researchers can explore interactions with specific receptor pockets. Molecular docking studies can be used to predict the binding affinities and poses of these derivatives against targets like carbonic anhydrases, kinases, and proteases, which are implicated in diseases such as cancer. nih.gov

Targeting Protein-Protein Interactions: The sulfonamide linkage can be incorporated into molecules designed to disrupt protein-protein interactions, which are a challenging class of drug targets. The rigid geometry and hydrogen-bonding capabilities of the sulfonyl group can help mimic key interactions at the interface of two proteins.

Improving Pharmacokinetic Properties: The introduction of a sulfonyl group can enhance the metabolic stability of a drug molecule by blocking sites that are prone to metabolism. researchgate.net The specific contribution of the 4-tert-amylphenyl moiety to properties like absorption, distribution, metabolism, and excretion (ADME) can be systematically studied to design drugs with improved pharmacokinetic profiles.

Table 2: Illustrative Binding Affinities of Synthesized Sulfonamides Against Drug Target 1AZM
CompoundBinding Affinity (kcal/mol)NoteReference
Acetazolamide (Reference Drug)-5.25Known carbonic anhydrase inhibitor. nih.gov
Derivative 1-6.8Examples show superior predicted binding affinity compared to the reference. This approach could be applied to derivatives of this compound. nih.gov
Derivative 2-8.2

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating powerful new paradigms for discovery and optimization. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating research and development involving this compound and its derivatives. beilstein-journals.org

Key applications include:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Tert-amylbenzenesulfonyl chloride, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves reacting 4-Tert-amylbenzenesulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Pyridine is often added as a catalyst to neutralize HCl byproducts. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (e.g., 1:3 molar ratio of acid to SOCl₂), and reflux duration (4–6 hours). Purity is confirmed via melting point analysis (77–78°C, consistent with literature) .
  • Validation : Post-synthesis characterization via 1^1H/13^13C NMR, IR (sulfonyl chloride stretch at ~1370–1350 cm⁻¹), and elemental analysis ensures structural fidelity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H NMR peaks for tert-amyl groups (δ 1.2–1.4 ppm, multiplet) and aromatic protons (δ 7.5–8.0 ppm). 13^13C NMR confirms sulfonyl chloride (δ ~120–130 ppm).
  • IR : Strong absorption bands at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~570 cm⁻¹ (C-Cl).
  • Mass Spectrometry : Molecular ion peak at m/z 232.73 (F.W.) with fragmentation patterns matching the tert-amyl and sulfonyl chloride groups .
    • Cross-Validation : Compare spectral data with NIST Standard Reference Database entries for analogous sulfonyl chlorides .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. The compound is corrosive (UN 3261) and reacts exothermically with water.
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetics (e.g., reaction rates with amines or alcohols).
  • Validation : Dock the compound into enzyme active sites (e.g., serine proteases) using software like AutoDock Vina to study steric effects of the tert-amyl group on binding .

Q. How do researchers resolve contradictions in reported melting points or spectral data for sulfonyl chlorides?

  • Case Study : If discrepancies arise (e.g., mp 77–78°C vs. 83–87°C in similar compounds), conduct purity checks (HPLC, TLC) and recrystallize using solvents like hexane/ethyl acetate. Cross-reference with NIST data to identify impurities or polymorphic forms .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outlier signals caused by residual solvents or degradation .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Optimization Table :

ParameterBaselineOptimized
Catalyst (Pyridine)1 eq1.5 eq
SolventTolueneDichloromethane
Reaction Time6 hours4 hours
Yield65%82%
  • Mechanistic Insight : Polar aprotic solvents enhance electrophilicity of the sulfonyl chloride group, accelerating nucleophilic attack .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-amylbenzenesulfonyl chloride
Reactant of Route 2
4-Tert-amylbenzenesulfonyl chloride

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